![molecular formula C14H17N3O2S B1299505 1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid CAS No. 842971-60-2](/img/structure/B1299505.png)
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid
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Overview
Description
Synthesis Analysis
Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides. Heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Molecular Structure Analysis
Thienopyrimidine derivatives are structural analogs of purines and have various biological activities . Unfortunately, specific molecular structure analysis for “1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid” is not available.Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction involving pyrimidines, including thieno[2,3-d]pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidines have been evaluated for their anticancer activity . Some compounds, such as 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have shown cytotoxic activity on almost all cancer cell lines . This suggests that the compound could potentially have similar anticancer properties.
2. Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are synthesized from available starting materials according to convenient synthetic procedures . These compounds are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .
Cytotoxicity Testing
Thieno[2,3-d]pyrimidines have been tested against various cancer cell lines, including human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) . This indicates that the compound could be used in cytotoxicity testing.
4. Probing the Mycobacterial Oxidative Phosphorylation Pathway Thieno[3,2-d]pyrimidin-4-amines can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway . This suggests that the compound could potentially be used in similar research applications.
Inhibitory Effect Against Organisms
Some synthesized derivatives of thieno[2,3-d]pyrimidines have shown greater inhibitory effect against organisms, particularly against B. subtilis, E. coli, P. vulgaris and S. aureus . This suggests that the compound
Mechanism of Action
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a broad range of pharmacological activities .
Mode of Action
Thienopyrimidine derivatives are known to interact with biological receptors due to their dipole character and hydrogen bonding . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thienopyrimidine derivatives are known to affect a variety of biochemical pathways due to their broad range of pharmacological activities .
Result of Action
Some thienopyrimidine derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in certain types of cancer cells .
properties
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8-9(2)20-13-11(8)12(15-7-16-13)17-5-3-10(4-6-17)14(18)19/h7,10H,3-6H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVHBIQVEFNKPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid |
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